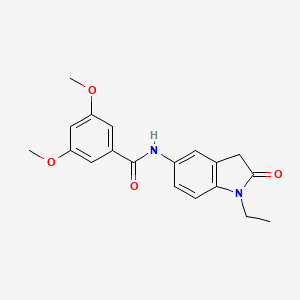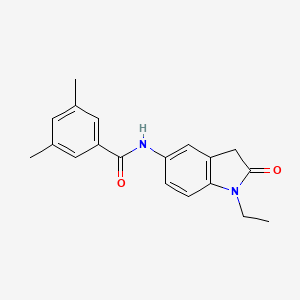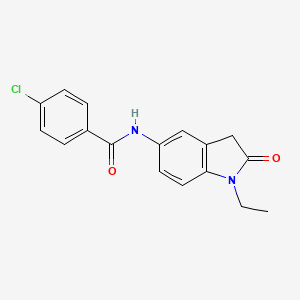
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide, abbreviated as NEDM, is a synthetic compound with a variety of applications in scientific research. NEDM is a member of the indole family, a group of compounds that are known for their pharmacological and biological properties. NEDM has been used in a variety of studies, ranging from cancer research to drug development. Its unique properties have made it a valuable tool in the laboratory and have allowed researchers to explore new avenues of research.
Mecanismo De Acción
The mechanism of action of NEDM is not fully understood. However, it is believed that NEDM binds to certain receptors on the cell surface, which then triggers a cascade of biochemical and physiological responses. This binding of NEDM to the receptor is thought to be responsible for its pharmacological and biological effects.
Biochemical and Physiological Effects
NEDM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to inhibit the growth of bacteria in vivo. Additionally, NEDM has been shown to have anti-inflammatory and anti-oxidant properties. NEDM has also been shown to have an effect on the immune system, as it has been shown to increase the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NEDM has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, NEDM is relatively non-toxic, making it safe to use in experiments. However, NEDM is relatively expensive, and it is not always easy to obtain. Additionally, NEDM may not be suitable for all experiments, as its mechanism of action is not fully understood.
Direcciones Futuras
NEDM has a variety of potential future applications. It could be used to study the effects of drugs on various diseases, such as cancer, Alzheimer’s, and Parkinson’s. Additionally, NEDM could be used to study the biochemical and physiological effects of various compounds. Additionally, NEDM could be used to identify potential drug targets and to evaluate the efficacy of new compounds. Finally, NEDM could be used to study the mechanisms of action of various compounds, and to develop new drugs.
Métodos De Síntesis
NEDM is synthesized through the reaction of an aniline with a ketone. This reaction results in the formation of an intermediate compound, which is then converted to NEDM through a series of chemical reactions. The synthesis of NEDM is relatively straightforward and can be completed in a few steps.
Aplicaciones Científicas De Investigación
NEDM has been used in a variety of scientific research applications. It has been used to study the effects of drugs on cancer cells, as well as to investigate the mechanisms of action of various compounds. NEDM has also been used to study the biochemical and physiological effects of various compounds. Additionally, NEDM has been used in a variety of drug development studies, as it can be used to identify potential drug targets and to evaluate the efficacy of new compounds.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-21-17-6-5-14(7-12(17)10-18(21)22)20-19(23)13-8-15(24-2)11-16(9-13)25-3/h5-9,11H,4,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSGAGQJVBBWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)
![3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571848.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)



